
1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- is an organic compound with the molecular formula C9H7ClO4 It is a derivative of benzodioxole, a bicyclic compound consisting of a benzene ring fused with a dioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- typically involves the chlorination of 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the carboxylic acid with thionyl chloride, resulting in the formation of the corresponding acyl chloride.
Industrial Production Methods
While specific industrial production methods for 1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- are not well-documented, the general approach involves large-scale chlorination reactions using thionyl chloride or other chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The acyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Hydrolysis: The compound can be hydrolyzed to form 7-Methoxy-2H-1,3-benzodioxole-5-carboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids to form acyl chlorides.
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- is primarily related to its reactivity as an acyl chloride. It can react with nucleophiles to form various derivatives, which may exhibit different biological activities. The molecular targets and pathways involved depend on the specific derivatives formed and their interactions with biological systems .
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxy-1,3-benzodioxole-5-carboxylic acid: The precursor to 1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy-.
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: Another benzodioxole derivative with different functional groups.
1,3-Benzodioxole-4-carboxylic acid: A structurally similar compound with a carboxylic acid group instead of an acyl chloride.
Uniqueness
1,3-Benzodioxole-5-carbonyl chloride, 7-methoxy- is unique due to its acyl chloride functional group, which makes it highly reactive and versatile for various chemical transformations.
Propiedades
Número CAS |
76015-47-9 |
|---|---|
Fórmula molecular |
C9H7ClO4 |
Peso molecular |
214.60 g/mol |
Nombre IUPAC |
7-methoxy-1,3-benzodioxole-5-carbonyl chloride |
InChI |
InChI=1S/C9H7ClO4/c1-12-6-2-5(9(10)11)3-7-8(6)14-4-13-7/h2-3H,4H2,1H3 |
Clave InChI |
FOIIGBZKBPCMII-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1OCO2)C(=O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,3-Dihydrofuro[2,3-c]pyridine-5-carbaldehyde](/img/structure/B8767504.png)
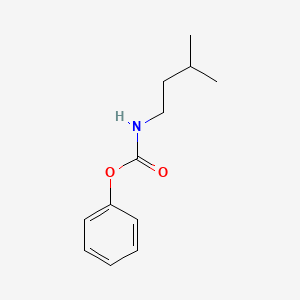


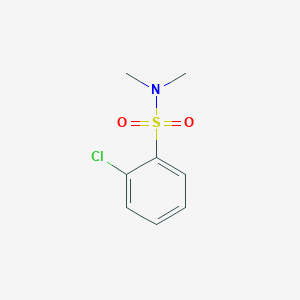
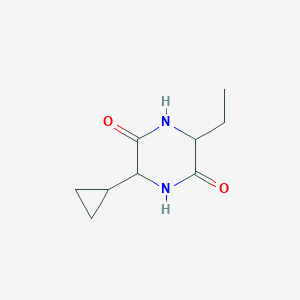


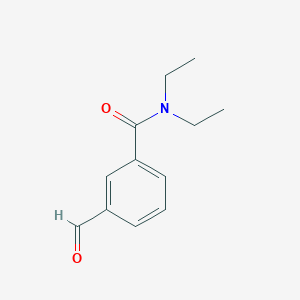
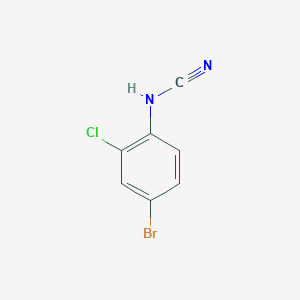

![1-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-5-(morpholinomethyl)-1h-1,2,4-triazole-3-carboxylic acid monohydrochloride](/img/structure/B8767597.png)


